molecular formula C12H14ClN3O2 B2387728 (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(cyclopropyl)methanone CAS No. 2034363-67-0

(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(cyclopropyl)methanone

Cat. No.: B2387728
CAS No.: 2034363-67-0
M. Wt: 267.71
InChI Key: KQLHJFXNABHYKB-UHFFFAOYSA-N
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Description

(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(cyclopropyl)methanone is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(cyclopropyl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.

    Introduction of the Chloropyrimidine Moiety: This step involves the reaction of the pyrrolidine intermediate with a chloropyrimidine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Attachment of the Cyclopropyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(cyclopropyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(cyclopropyl)methanone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Biological Research: It is used in studies to understand its effects on biological systems, including its interactions with enzymes and receptors.

    Industrial Applications: The compound may be used in the synthesis of other chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(cyclopropyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The exact pathways and targets depend on the specific application and context of its use. For example, in medicinal chemistry, it may inhibit or activate specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-((5-Bromopyrimidin-2-yl)oxy)pyrrolidin-1-yl)(cyclopropyl)methanone
  • (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(cyclopropyl)methanone
  • (3-((5-Methylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(cyclopropyl)methanone

Uniqueness

(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(cyclopropyl)methanone is unique due to the presence of the chloropyrimidine moiety, which can impart specific chemical and biological properties. This makes it distinct from similar compounds with different substituents on the pyrimidine ring.

Properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O2/c13-9-5-14-12(15-6-9)18-10-3-4-16(7-10)11(17)8-1-2-8/h5-6,8,10H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLHJFXNABHYKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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